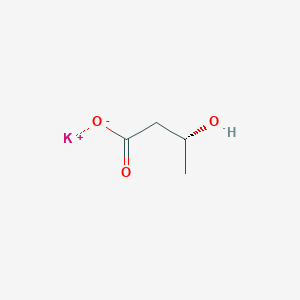
Potassium (R)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ®-3-hydroxybutanoate is a potassium salt of ®-3-hydroxybutanoic acid, a naturally occurring compound in the human body It is a key intermediate in the metabolism of fatty acids and is involved in the production of ketone bodies during periods of low carbohydrate intake or fasting
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium ®-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ®-3-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of Potassium ®-3-hydroxybutanoate often involves the fermentation of glucose or other carbohydrates by specific strains of bacteria. The resulting ®-3-hydroxybutanoic acid is then neutralized with potassium hydroxide to form the potassium salt. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Potassium ®-3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium ®-3-hydroxybutanoate can be oxidized to acetoacetate using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to ®-1,3-butanediol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form various derivatives.
Major Products Formed:
Oxidation: Acetoacetate
Reduction: ®-1,3-butanediol
Substitution: Various substituted butanoates
Scientific Research Applications
Potassium ®-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and metabolic disorders.
Industry: Potassium ®-3-hydroxybutanoate is used in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of Potassium ®-3-hydroxybutanoate involves its conversion to ®-3-hydroxybutanoic acid in the body. This acid is then metabolized to acetoacetate and beta-hydroxybutyrate, which serve as alternative energy sources during periods of low carbohydrate intake. The compound interacts with various enzymes and transporters involved in ketone body metabolism, influencing energy production and cellular functions.
Comparison with Similar Compounds
Potassium ®-3-hydroxybutanoate is unique compared to other similar compounds due to its specific stereochemistry and metabolic role. Similar compounds include:
Sodium ®-3-hydroxybutanoate: Similar in structure but with sodium instead of potassium.
Potassium (S)-3-hydroxybutanoate: The enantiomer of Potassium ®-3-hydroxybutanoate.
Potassium acetoacetate: Another ketone body salt with different metabolic pathways.
Potassium ®-3-hydroxybutanoate stands out due to its specific interactions with metabolic enzymes and its potential therapeutic applications.
Properties
Molecular Formula |
C4H7KO3 |
|---|---|
Molecular Weight |
142.19 g/mol |
IUPAC Name |
potassium;(3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
InChI Key |
CINYGFCEISABSR-AENDTGMFSA-M |
Isomeric SMILES |
C[C@H](CC(=O)[O-])O.[K+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















